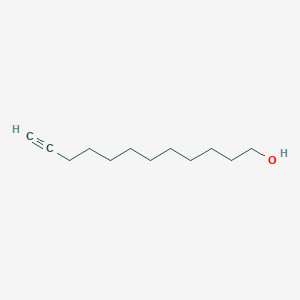![molecular formula C13H18N2 B095433 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine CAS No. 18409-72-8](/img/structure/B95433.png)
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine is a chemical compound with the molecular formula C13H18N2 . Its average mass is 202.295 Da and its mono-isotopic mass is 202.147003 Da .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in various studies . For instance, one study describes the synthesis of 8a-Phenylhexahydropyrrolo [1,2- a ]pyrimidine-6 (2 H )-one by condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane .Molecular Structure Analysis
The molecular structure of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidine has been analyzed in several studies . The molecules are weakly linked by intermolecular hydrogen bonds C=O···H–N into chains . These chains are weakly linked by π-π stacking interactions to form a three-dimensional framework .Chemical Reactions Analysis
Pyrimidines, including 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine, have been found to exhibit a range of pharmacological effects . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine has a molecular formula of C13H18N2 . Its average mass is 202.295 Da and its mono-isotopic mass is 202.147003 Da .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine: derivatives have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
Pyrimidine derivatives, including 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine , have shown promise in anticancer research. They have been found to exhibit activity against human cancer cell lines and can induce cell death by apoptosis through the inhibition of enzymes like CDK . This suggests their potential use in cancer therapy.
Antibacterial and Antifungal Properties
Research indicates that pyrimidine derivatives can display significant antibacterial and antifungal activities. This is attributed to their ability to interfere with the biological pathways of bacteria and fungi, making them useful in the development of new antimicrobial agents .
Antiviral Research
The structural framework of pyrimidine allows for the exploration of antiviral applications. By modifying the pyrimidine core, researchers can develop derivatives that may inhibit viral replication or protein synthesis, contributing to the field of antiviral drug development .
Aggregation-Induced Emission Enhancement (AIEE)
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine: derivatives have been observed to exhibit unexpected time-dependent AIEE properties . This characteristic is valuable in the development of optical materials and sensors, as well as in bioimaging applications where enhanced emission upon aggregation is beneficial.
Synthesis of Novel Heterocyclic Compounds
The pyrimidine scaffold is a versatile building block in organic synthesis. It can be used to construct a variety of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. The ability to introduce different substituents into the pyrimidine ring opens up possibilities for creating compounds with tailored properties for specific applications .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8a-phenyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-6-12(7-3-1)13-8-4-10-15(13)11-5-9-14-13/h1-3,6-7,14H,4-5,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKGVDHHANMIQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NCCCN2C1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378039 |
Source


|
| Record name | 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |
CAS RN |
18409-72-8 |
Source


|
| Record name | 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)